An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-chloro-4-fluorophenyl)acetamide, a compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document consolidates information on its synthesis from known precursors, predicted properties, and potential biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound.
Compound Identification and Structural Elucidation
It is crucial to distinguish 2-(2-chloro-4-fluorophenyl)acetamide from its more commonly documented isomers. The defining feature of the title compound is the acetamide moiety attached to the phenyl ring via a methylene bridge, as opposed to a direct nitrogen-ring bond (an anilide structure).
| Identifier | Value | Source |
| IUPAC Name | 2-(2-Chloro-4-fluorophenyl)acetamide | N/A |
| Molecular Formula | C₈H₇ClFNO | Calculated |
| Molecular Weight | 187.60 g/mol | Calculated |
| CAS Number | Not readily available in searched literature | N/A |
The absence of a readily available CAS number suggests that this specific isomer is not as extensively studied or commercially available as its N-phenylacetamide counterparts.
Synthesis and Manufacturing
The synthesis of 2-(2-chloro-4-fluorophenyl)acetamide can be reliably achieved through a two-step process starting from the corresponding carboxylic acid. This method offers a clear and efficient pathway for producing the target compound in a laboratory setting.
Experimental Protocol: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide
Part A: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetyl chloride
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-(2-chloro-4-fluorophenyl)acetic acid (1 equivalent).[1][2]
-
Reagent Addition: Thionyl chloride (2-3 equivalents) is added dropwise to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-(2-chloro-4-fluorophenyl)acetyl chloride, a moisture-sensitive intermediate, is typically used in the next step without further purification.[3]
Part B: Amidation to 2-(2-Chloro-4-fluorophenyl)acetamide
-
Reaction Setup: A separate reaction vessel containing a solution of aqueous ammonia (a large excess) is cooled in an ice bath.
-
Reagent Addition: The crude 2-(2-chloro-4-fluorophenyl)acetyl chloride is added dropwise to the cold ammonia solution with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction Conditions: The mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Product Isolation: The resulting solid precipitate (the acetamide product) is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove any remaining salts and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-(2-chloro-4-fluorophenyl)acetamide.
Caption: Synthesis workflow for 2-(2-chloro-4-fluorophenyl)acetamide.
Chemical and Physical Properties
While experimental data for 2-(2-chloro-4-fluorophenyl)acetamide is not widely published, its properties can be predicted based on its structure and data from related compounds.
| Property | Predicted/Inferred Value | Notes |
| Physical State | Likely a solid at room temperature | Based on similar phenylacetamides. |
| Melting Point | Expected to be higher than its carboxylic acid precursor (98.5-107.5°C) | Amides generally have higher melting points than their corresponding carboxylic acids due to hydrogen bonding.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The amide group allows for some hydrogen bonding, but the aromatic ring reduces water solubility. |
| Reactivity | The amide bond is susceptible to hydrolysis under acidic or basic conditions. The N-H protons are weakly acidic. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. |
Potential Biological and Pharmacological Activities
The chemical structure of 2-(2-chloro-4-fluorophenyl)acetamide suggests potential for biological activity. The broader class of acetamides is known to possess a wide range of pharmacological properties.
-
Antimicrobial Potential: Chloroacetamide derivatives have been reported to exhibit antimicrobial activity.[4][5] The presence of the chloro group can enhance the biological activity of the molecule.[4] It is hypothesized that these compounds may act as alkylating agents, covalently modifying essential biomolecules in pathogens.
-
Anticancer Potential: The N-phenylacetamide scaffold is found in several compounds with demonstrated biological activities, including potential anticancer effects.[6]
-
Enzyme Inhibition: The reactive nature of the acetamide moiety could allow for covalent modification of enzyme active sites, leading to irreversible inhibition.
Caption: Hypothetical mechanism of action via covalent modification.
Analytical Methods for Characterization
Standard analytical techniques are essential for confirming the identity and purity of synthesized 2-(2-chloro-4-fluorophenyl)acetamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methylene (-CH₂-) protons, a broad singlet for the amide (-NH₂) protons, and a complex multiplet pattern in the aromatic region for the three phenyl protons.
-
¹³C NMR: Signals for the carbonyl carbon, the methylene carbon, and the six aromatic carbons (four of which are unique) would be expected.
-
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1650 cm⁻¹), and N-H bending (amide II) vibration (around 1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak would be observed, and the fragmentation pattern would likely show the loss of the acetamide group and other characteristic fragments.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(2-chloro-4-fluorophenyl)acetamide is not available, precautions should be based on data for its precursors and structural analogs.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Based on its precursors, it may cause skin, eye, and respiratory irritation.[7] Halogenated organic compounds should always be handled with care.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2-(2-chloro-4-fluorophenyl)acetamide represents an under-explored area of chemical space. This guide provides a robust, scientifically grounded starting point for its synthesis and characterization. The potential for this compound to exhibit interesting biological activities warrants further investigation. Future research should focus on the experimental determination of its physicochemical properties, exploration of its pharmacological profile, and optimization of its synthesis for larger-scale applications.
References
-
ChemWhat. (n.d.). 2-CHLORO-N-(4-CHLORO-2-FLUOROPHENYL)ACETAMIDE CAS#: 380345-39-1. Retrieved from [Link]
-
Molbase. (n.d.). 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-2,2-bis(4-fluorophenyl)acetyl chloride. Retrieved from [Link]
-
Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Chloro-4'-fluoroacetanilide. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
de Oliveira, A. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide. Retrieved from [Link]
-
de Oliveira, A. C., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(2'-fluorophenyl)-acetyl-chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Retrieved from [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Retrieved from [Link]
-
Ramli, Y., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. Retrieved from [Link]
Sources
- 1. 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9 [matrix-fine-chemicals.com]
- 2. 2-Chloro-4-fluorophenylacetic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. (2-CHLORO-4-FLUORO-PHENYL)-ACETYL CHLORIDE | 676348-45-1 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.info [ijpsr.info]
- 6. irejournals.com [irejournals.com]
- 7. 2-Chloro-4-fluorophenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
